1-[3-Amino-5-(trifluoromethyl)phenyl]ethanone
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Overview
Description
1-[3-Amino-5-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C9H8F3NO It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group at the 3-position and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-Amino-5-(trifluoromethyl)phenyl]ethanone can be synthesized through several methods. One common approach involves the nitration of benzotrifluoride, followed by reduction, diazotization, and condensation with acetaldehyde oxime. The final product is obtained through deoximation and purification .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of Grignard reagents. The process includes reacting an isomeric mixture of halo benzotrifluoride with magnesium metal in an organic solvent to form a Grignard complex. This complex is then reacted with a ketene in the presence of a transition metal ligand-acid complex to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[3-Amino-5-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[3-Amino-5-(trifluoromethyl)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and perfumes.
Mechanism of Action
The mechanism of action of 1-[3-Amino-5-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The amino group can form hydrogen bonds with target molecules, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 1-[3-(Trifluoromethyl)phenyl]ethanone oxime
- 1-[2-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone
Comparison: 1-[3-Amino-5-(trifluoromethyl)phenyl]ethanone is unique due to the presence of both an amino group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds that may lack one of these functional groups .
Properties
Molecular Formula |
C9H8F3NO |
---|---|
Molecular Weight |
203.16 g/mol |
IUPAC Name |
1-[3-amino-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H8F3NO/c1-5(14)6-2-7(9(10,11)12)4-8(13)3-6/h2-4H,13H2,1H3 |
InChI Key |
SKRGYFSTQMUKEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)N)C(F)(F)F |
Origin of Product |
United States |
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